Product packaging for fluorescein-11-deoxyuridine triphosphate(Cat. No.:CAS No. 134344-32-4)

fluorescein-11-deoxyuridine triphosphate

Cat. No.: B1179287
CAS No.: 134344-32-4
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Description

Historical Context of Fluorescent Nucleotide Analog Development

The journey to developing sophisticated tools like fluorescein-11-deoxyuridine triphosphate began with the foundational need to observe and understand the intricate workings of DNA and RNA. nih.gov Natural nucleic acids are inherently non-fluorescent, which presented a significant challenge for researchers aiming to study their structure, function, and interactions in real-time. nih.govglenresearch.com

The field of fluorescent nucleobases saw its inception in 1969 with Lubert Stryer's work on emissive compounds such as 2-aminopurine (B61359) (2AP) and formycin. nih.govnih.gov This pioneering research demonstrated that fluorescent analogs could be used to study nucleic acid conformation and interactions. nih.gov Shortly after, in 1972, Nelson Leonard introduced ethenoadenine, a brightly fluorescent purine (B94841) analog. nih.gov These early developments laid the groundwork for a broader array of fluorescent nucleobases. nih.gov

Over the following decades, the family of fluorescent nucleobases expanded to include a variety of molecules with different photophysical properties. nih.govnih.gov A significant advancement was the ability to attach fluorophores to nucleotides through linkers. This innovation, as seen in fluorescein-11-dUTP, was critical in overcoming issues like quenching of the fluorescent signal and ensuring that the modified nucleotide could be efficiently incorporated into a growing DNA strand by polymerases. lumiprobe.comlumiprobe.com The development of methods for incorporating these fluorescent nucleotides, such as enzymatic incorporation using DNA polymerases, was a key step in making them widely accessible for research. nih.gov

Role and Significance in Contemporary Molecular Biology and Biotechnology Research

This compound has become an indispensable tool in modern molecular biology and biotechnology due to its versatility and the sensitivity it affords in various detection methods. acs.org Its primary role is to serve as a substitute for the natural nucleotide, deoxythymidine triphosphate (dTTP), in enzymatic DNA synthesis reactions. jenabioscience.com This allows for the generation of fluorescently labeled DNA probes. lumiprobe.comlumiprobe.com

The significance of this compound lies in its broad range of applications, which have revolutionized many aspects of genetic and cellular analysis. These labeled probes are fundamental to techniques such as:

In Situ Hybridization (ISH): Fluorescently labeled probes, including those generated with fluorescein-11-dUTP, are used to detect specific DNA sequences directly within cells or tissues, allowing for the spatial localization of genes. lumiprobe.comwikipedia.orgroche.com

Southern and Northern Blotting: These techniques use labeled probes to identify specific DNA or RNA sequences, respectively, that have been separated by gel electrophoresis. lumiprobe.comlumiprobe.com

Microarray Analysis: In this high-throughput method, fluorescently labeled DNA or cDNA binds to a chip containing thousands of known DNA sequences, enabling the simultaneous analysis of the expression of a large number of genes. lumiprobe.comlumiprobe.com

Flow Cytometry: This technique can be used to analyze cells for apoptosis (programmed cell death) by detecting DNA strand breaks that are labeled with fluorescein-dUTP. nih.gov

PCR and DNA Sequencing: The incorporation of fluorescently labeled nucleotides is central to many modern DNA sequencing and quantitative PCR (qPCR) methods, allowing for real-time monitoring of DNA amplification. roche.com

The presence of the 11-atom linker between the fluorescein (B123965) and the uridine (B1682114) is a critical design feature. lumiprobe.comlumiprobe.com This spacer arm effectively separates the bulky fluorophore from the nucleotide, which minimizes steric hindrance and allows DNA polymerases to incorporate it more efficiently into a new DNA strand. lumiprobe.comlumiprobe.com This increased incorporation efficiency leads to brighter, more reliable signals in experimental assays. lumiprobe.comlumiprobe.com

Detailed Research Findings

The utility of fluorescein-labeled dUTP, including the 11-linker variant, is well-documented in scientific literature. Studies have shown its effectiveness in various enzymatic reactions and its compatibility with a range of DNA polymerases.

The efficiency of incorporating fluorescent nucleotides like fluorescein-11-dUTP can be influenced by several factors, including the specific DNA polymerase used, the fluorophore itself, the linker arm, and the position of attachment to the nucleotide. nih.gov Research comparing different DNA polymerases has found that enzymes like Taq polymerase and Vent exo- DNA polymerase are particularly adept at incorporating a variety of fluorescently labeled nucleotides. nih.gov

In a comparative study, the efficiency of labeling a nucleic acid with a fluorescein moiety using fluorescein-11-dUTP was found to be approximately equal to that of another fluorescein-conjugated nucleotide, fluorescein-dPTP. nih.gov While direct labeling with fluoresceinated dUTP was noted to be less sensitive in detecting DNA strand breaks compared to indirect methods using biotinylated dUTP, it offers the significant advantage of simplicity. nih.gov

The photophysical properties of fluorescein are central to its function as a reporter molecule. It exhibits a peak excitation wavelength of approximately 495 nm and a peak emission wavelength of around 520 nm, placing its fluorescence in the green part of the visible spectrum. wikipedia.orgbio-rad.com

Below are interactive tables summarizing key properties and applications of fluorescein-labeled deoxyuridine triphosphates based on available data.

Table 1: Physicochemical Properties of Fluorescein-Labeled dUTP

PropertyValueReference(s)
Excitation Maximum (λexc)~492-498 nm jenabioscience.comcaymanchem.com
Emission Maximum (λem)~517-520 nm jenabioscience.combio-rad.comcaymanchem.com
Molecular Formula (Free Acid)C39H41N4O21P3 jenabioscience.com
Molecular Weight (Free Acid)994.69 g/mol jenabioscience.com
AppearanceClear, yellow-orange solution jenabioscience.comroche.com

Table 2: Applications of Fluorescein-Labeled dUTP in Research

ApplicationDescriptionReference(s)
PCR Incorporation during DNA amplification to produce fluorescently labeled amplicons. jenabioscience.comroche.com
Nick Translation Labeling of DNA probes by introducing nicks and then filling them in with labeled nucleotides. lumiprobe.comlumiprobe.comjenabioscience.com
In Situ Hybridization (ISH) Detection of specific nucleic acid sequences within cells or tissues. lumiprobe.comlumiprobe.comroche.com
Microarray Analysis Gene expression profiling by hybridizing labeled cDNA to a microarray chip. lumiprobe.comlumiprobe.comjenabioscience.com
Flow Cytometry Analysis of apoptosis through the detection of labeled DNA strand breaks. nih.gov
DNA Sequencing Used in some methods for sequencing by synthesis.
Southern/Northern Blotting Detection of specific DNA or RNA sequences on a membrane. lumiprobe.comlumiprobe.com

Properties

CAS No.

134344-32-4

Molecular Formula

C9H14O3

Synonyms

fluorescein-11-deoxyuridine triphosphate

Origin of Product

United States

Enzymatic Incorporation Mechanisms and Methodologies of Fluorescein 11 Deoxyuridine Triphosphate

Substrate Specificity of DNA Polymerases for Fluorescein-11-deoxyuridine Triphosphate

Different DNA polymerases exhibit varying degrees of tolerance for modified nucleotides like Fluorescein-11-dUTP. The bulky fluorescein (B123965) moiety and the linker arm can present a steric hindrance to the enzyme's active site, affecting the efficiency of incorporation.

DNA Polymerase I and its Klenow fragment are capable of incorporating Fluorescein-11-dUTP into DNA. The Klenow fragment, which lacks the 5'→3' exonuclease activity of the holoenzyme, is often preferred for labeling reactions to prevent the degradation of the newly synthesized probe. These enzymes can incorporate the modified nucleotide during nick translation or random priming to generate fluorescently labeled DNA probes. While generally efficient, the large fluorescein group can sometimes lead to a lower incorporation rate compared to unmodified dUTP.

Reverse transcriptases, enzymes that synthesize complementary DNA (cDNA) from an RNA template, are also capable of incorporating Fluorescein-11-dUTP. This enables the production of fluorescently labeled cDNA for use in applications such as microarray analysis and quantitative PCR. The efficiency of incorporation can vary between different reverse transcriptases, with some showing higher tolerance for the modified nucleotide than others. For instance, modified reverse transcriptases engineered for improved processivity and inhibitor tolerance often exhibit better incorporation of labeled nucleotides.

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can add deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule in a template-independent manner. This property makes TdT particularly useful for 3'-end labeling of DNA fragments. TdT can efficiently catalyze the addition of one or more Fluorescein-11-dUTP molecules to the 3' end of DNA probes or oligonucleotides. This method is advantageous when internal labeling is not desired or when a single, precisely located label is required. The TUNEL (TdT dUTP Nick End Labeling) assay, used for detecting DNA fragmentation in apoptotic cells, is a prominent application that often utilizes TdT and a fluorescently labeled dUTP like Fluorescein-11-dUTP.

Determinants of Enzymatic Incorporation Efficiency

The efficiency with which a polymerase incorporates Fluorescein-11-dUTP is not solely dependent on the enzyme itself but is also influenced by the structural characteristics of the modified nucleotide.

The linker arm that connects the fluorescein dye to the deoxyuridine base plays a critical role in the substrate's compatibility with the DNA polymerase. A longer linker arm generally provides more flexibility and reduces the steric hindrance between the bulky dye and the enzyme's active site. This often translates to higher incorporation efficiency.

While specific comparative data for an 11-atom versus a 12-atom linker on Fluorescein-dUTP is not extensively detailed in readily available literature, the general principle holds that linker length is a key determinant. For instance, studies comparing different linker lengths for various dye-labeled nucleotides have consistently shown that longer linkers improve incorporation. A commonly used analog, Fluorescein-12-dUTP, which has a slightly longer 12-atom linker, is known to be an efficient substrate for a wide range of polymerases. It is plausible that the 11-atom linker of Fluorescein-11-dUTP offers a comparable, though potentially slightly different, efficiency profile. The optimal linker length can be enzyme-specific, with some polymerases being more sensitive to variations in linker structure than others.

The following table summarizes the general applicability of various polymerases for incorporating fluorescein-labeled dUTP, which is indicative of the expected performance with Fluorescein-11-dUTP.

EnzymeTypical Application for Fluorescein-dUTP IncorporationGeneral Incorporation Efficiency
DNA Polymerase I (Klenow Fragment) Nick Translation, Random Primed LabelingGood
Taq DNA Polymerase PCR LabelingGood
Reverse Transcriptase cDNA SynthesisModerate to Good (Enzyme Dependent)
Terminal Deoxynucleotidyl Transferase (TdT) 3'-End Labeling (e.g., TUNEL)High

Impact of Fluorophore Identity on Nucleotide Analog Integration

The identity of the fluorophore attached to a nucleotide analog significantly influences its acceptance as a substrate by DNA polymerases. The incorporation of a modified nucleotide like Fluorescein-11-dUTP is a complex process where the enzyme must accommodate not only the nucleotide but also the bulky and often hydrophobic fluorophore. Most DNA polymerases have evolved to be highly specific for natural, unmodified deoxynucleoside triphosphates (dNTPs). Consequently, modifications can lead to reduced incorporation efficiency due to steric hindrance, unfavorable charge interactions, or hydrophobicity within the enzyme's active site. nih.gov

Research indicates that the structure, bulk, and charge of the fluorescent dye can cause polymerases to discriminate against the modified nucleotide, sometimes leading to premature termination of DNA synthesis. nih.gov For instance, studies comparing dUTP analogs labeled with different fluorophores have revealed significant variations in their incorporation efficiency.

A direct comparison between dUTPs modified with fluorescein (dUTP-Fl) and rhodamine (dUTP-Rh) in Polymerase Chain Reaction (PCR) and Recombinase Polymerase Amplification (RPA) showed that dUTP-Fl had markedly better compatibility. doi.org It was able to produce full-sized amplicons even when substituting 50–90% of the natural deoxythymidine triphosphate (dTTP) in the reaction mixture. doi.org In contrast, dUTP-Rh was a less efficient substrate. doi.org

Furthermore, extensive studies on cyanine (B1664457) dye (Cy) labeled dUTPs have demonstrated the critical role of the fluorophore's net charge. Taq polymerase, a common enzyme in PCR, incorporates dUTPs labeled with electroneutral (zwitterionic) Cy3 and Cy5 analogs approximately one order of magnitude more effectively than it does dUTPs labeled with negatively charged analogs. nih.govnih.gov The efficiency of Taq polymerase with different fluorescently labeled dUTPs was found to decrease in the following order: dTTP ≥ electroneutral Cy-dUTPs > positively charged Cy-dUTPs > negatively charged Cy-dUTPs. nih.gov This highlights that minimizing unfavorable electrostatic interactions between the dye and the polymerase is crucial for efficient integration. The hydrophobicity of the dye can also play a role, potentially leading to dye-dye or dye-enzyme interactions that impede synthesis. nih.gov

Significance of Nucleobase Modification Position for this compound Activity

The position at which the fluorophore and its associated linker are attached to the nucleobase is a critical determinant of the nucleotide analog's functionality. For pyrimidine (B1678525) nucleotides like deoxyuridine triphosphate, the C5 position of the uracil (B121893) ring is the universally preferred site for attaching bulky groups such as fluorescein. nih.govnih.govjenabioscience.comjenabioscience.com

This preference is rooted in the structural dynamics of the DNA double helix and the DNA polymerase active site. During DNA synthesis, the polymerase facilitates the formation of Watson-Crick hydrogen bonds between the incoming nucleotide and the template strand. The C5 position of uracil projects into the major groove of the DNA helix. nih.govnih.gov Modifications at this site, therefore, cause minimal disruption to the hydrogen bonding face of the base, allowing it to pair correctly with adenine (B156593) on the template strand. This spatial arrangement ensures that the modification does not sterically clash with the amino acid residues forming the polymerase's active site, which is tightly constrained to ensure high-fidelity replication.

Attaching the fluorescein molecule via a flexible linker arm to the C5 position provides optimal substrate properties, enhancing labeling efficiency without compromising the polymerase's ability to recognize and incorporate the nucleotide. jenabioscience.comjenabioscience.comjenabioscience.comjenabioscience.com This strategic placement is fundamental to the design of not only Fluorescein-11-dUTP but also a wide range of other labeled nucleotides, including those tagged with biotin (B1667282), digoxigenin (B1670575), and other fluorophores. jenabioscience.comjenabioscience.combiotium.com

Optimization of this compound to Natural Nucleotide Concentration Ratios

The optimal ratio is highly dependent on the specific application (e.g., PCR, nick translation, random priming), the DNA polymerase being used, and the characteristics of the DNA template. nih.govsbsgenetech.comthermofisher.com

For PCR: Research has shown that a ratio of 70% Fluorescein-dUTP to 30% dTTP provides a good compromise between the output of the amplified product and the degree of labeling. doi.org Other general recommendations for PCR and nick translation suggest a ratio of 30-50% labeled dUTP to 70-50% natural dTTP. jenabioscience.comjenabioscience.com

For Random Primed Labeling: A typical 10x concentrated labeling mixture might contain 0.35 mM Fluorescein-12-dUTP and 0.65 mM dTTP, establishing a labeled-to-unlabeled ratio of approximately 1:2. sigmaaldrich.com

It is crucial to note that these ratios serve as starting points, and individual optimization is often necessary to achieve the best results for a specific experimental setup. jenabioscience.comjenabioscience.com Suboptimal concentrations can lead to reduced yield, while excessively high concentrations of the modified nucleotide can inhibit the polymerase and lead to failed reactions. neb.comneb.com The total dNTP concentration also plays a role, with typical PCR protocols using a final concentration of 200 µM for each of the four nucleotides. neb.comresearchgate.net

Comparative Enzymatic Incorporation Studies of this compound

The utility of Fluorescein-11-dUTP as a labeling reagent is best understood through comparative studies that benchmark its performance against both its natural counterpart, dTTP, and other commonly used labeled nucleotide analogs.

Competition with Natural Deoxynucleoside Triphosphates (e.g., dTTP)

During enzymatic DNA synthesis, Fluorescein-11-dUTP is in direct competition with natural dTTP for incorporation into the growing DNA strand opposite a template adenine. While DNA polymerases cannot perfectly distinguish between the uracil of dUTP and the thymine (B56734) of dTTP, the presence of the bulky fluorescein moiety makes the modified nucleotide a less favorable substrate. nih.govnih.gov

The efficiency of this competition depends heavily on the type of DNA polymerase used. DNA polymerases are broadly classified into families, with Family A (e.g., Taq polymerase) and Family B (e.g., Pfu, Vent polymerases) being the most common in PCR. Studies comparing the utilization of unmodified dUTP versus dTTP have shown that Family A polymerases are significantly more tolerant of dUTP incorporation than Family B polymerases, which often possess proofreading (3'→5' exonuclease) activity. researchgate.net For instance, Taq polymerase incorporates dUTP at about 71.3% the efficiency of dTTP, whereas for Pfu and Vent polymerases, this relative efficiency drops to 9.4% and 15.1%, respectively. researchgate.net

When the dUTP is further modified with a large fluorophore like fluorescein, its incorporation efficiency is reduced further. However, as noted previously, polymerases like Taq can still effectively incorporate Fluorescein-dUTP when it is present in an optimized ratio with dTTP, such as 70:30. doi.org This demonstrates that while dTTP is the preferred substrate, Fluorescein-11-dUTP can compete effectively enough under optimized conditions to allow for robust DNA labeling.

Comparative Analysis with Other Labeled Nucleotide Analogs (e.g., Biotin-dUTP, Digoxigenin-dUTP, Rhodamine-dUTP, Cy-dUTP)

Fluorescein-11-dUTP is one of several options for labeling DNA. Its performance relative to other labeled analogs varies depending on the specific label and the intended application.

Rhodamine-dUTP: In a direct comparison for labeling PCR and RPA products, Fluorescein-dUTP was found to be a significantly better substrate than Rhodamine-dUTP. doi.org A 70:30 ratio of Fluorescein-dUTP to dTTP was optimal, whereas for Rhodamine-dUTP, a much lower ratio of 20:80 was the best compromise, indicating poorer incorporation efficiency for the rhodamine-labeled analog. doi.org

Biotin-dUTP and Digoxigenin-dUTP: These are non-fluorescent labels that require secondary detection steps. In a study using Terminal deoxynucleotidyl Transferase (TdT) to label DNA strand breaks, direct labeling with fluoresceinated dUTP was found to be less sensitive than indirect methods using biotin-dUTP or digoxigenin-dUTP. nih.gov However, the fluorescein method had the advantage of being a simpler, one-step process. nih.gov Both biotin and digoxigenin are well-tolerated modifications at the C5 position and are efficiently incorporated by various polymerases. jenabioscience.combiotium.com

Cy-dUTP: Cyanine dyes like Cy3 and Cy5 are widely used for DNA labeling. nih.govnih.gov The primary factor influencing their incorporation is the net electrical charge of the dye. nih.govmdpi.com Electrically neutral Cy-dUTPs are incorporated with high efficiency by Taq polymerase, whereas negatively charged versions are poor substrates. nih.govnih.gov This contrasts with fluorescein, which carries a negative charge at neutral pH but is still incorporated with reasonable efficiency, suggesting that factors beyond just charge, such as the specific shape and structure of the dye, are also important. doi.org

The following table summarizes the comparative performance and characteristics of different labeled dUTP analogs.

Labeled AnalogLabel TypeRelative Incorporation EfficiencyOptimal Ratio (Labeled:dTTP)Key Findings
Fluorescein-11-dUTP FluorescentGood70:30 (PCR) doi.orgMore efficient than Rhodamine-dUTP in PCR/RPA. doi.org Less sensitive but simpler than biotin/digoxigenin for TdT labeling. nih.gov
Rhodamine-dUTP FluorescentModerate to Poor20:80 (PCR) doi.orgSignificantly less compatible with PCR/RPA compared to Fluorescein-dUTP. doi.org
Biotin-dUTP Hapten (Indirect)HighVaries (e.g., 20-100% substitution) nih.govRequires secondary detection with streptavidin conjugates. jenabioscience.com Generally well-tolerated by polymerases.
Digoxigenin-dUTP Hapten (Indirect)HighVariesRequires secondary detection with anti-digoxigenin antibodies. biotium.com Offers low background staining. nih.gov
Cy-dUTP (neutral) FluorescentVery HighVaries (e.g., 5% substitution) mdpi.comIncorporation is highly efficient, close to that of natural dTTP. nih.gov
Cy-dUTP (charged) FluorescentLow to Very LowVariesNegatively charged analogs are very poor substrates for Taq polymerase, about 10x less efficient than neutral ones. nih.govnih.gov

Core Academic Research Applications of Fluorescein 11 Deoxyuridine Triphosphate

Nucleic Acid Probe Generation and Labeling for Research Purposes

Fluorescein-11-dUTP is widely used to generate labeled DNA probes for hybridization-based assays. jenabioscience.com The enzymatic incorporation of this fluorescent analog of deoxythymidine triphosphate (dTTP) allows for the production of probes that can identify specific sequences in complex mixtures of nucleic acids. jenabioscience.comroche.com Several common enzymatic methods are employed for this purpose, each with specific advantages depending on the starting material and the intended application. thermofisher.com

Nick Translation Labeling with Fluorescein-11-deoxyuridine Triphosphate

Nick translation is a well-established method for labeling DNA probes. thermofisher.com The process utilizes the coordinated activities of DNase I and DNA polymerase I. thermofisher.comjenabioscience.com DNase I introduces single-stranded breaks, or "nicks," at random locations in the double-stranded DNA template, creating free 3'-hydroxyl ends. thermofisher.comyoutube.com DNA polymerase I then binds to these nicks. Its 5'→3' exonuclease activity removes nucleotides from one side of the nick, while its 5'→3' polymerase activity simultaneously adds new nucleotides, including Fluorescein-11-dUTP, to the other side. thermofisher.com This results in the "translation" of the nick along the DNA strand and the incorporation of the fluorescent label throughout the DNA molecule. youtube.com

The resulting labeled DNA fragments are of various sizes and represent sequences from both strands of the template DNA. thermofisher.com The size of the labeled fragments, which is critical for hybridization efficiency, can be controlled by adjusting the concentration of DNase I and the incubation time. interchim.frsigmaaldrich.com Probes generated by nick translation are suitable for a range of applications, including fluorescence in situ hybridization (FISH). jenabioscience.comsigmaaldrich.com

ComponentTypical Reaction ConcentrationPurpose
DNA Template1 µgThe DNA to be labeled (e.g., plasmid, cosmid, PCR product). interchim.frsigmaaldrich.com
10x Nick Translation Buffer1xProvides optimal pH and salt conditions for enzyme activity. thermofisher.com
dNTP Mix (dATP, dCTP, dGTP)VariesUnlabeled deoxynucleotides for DNA synthesis. thermofisher.com
Fluorescein-11-dUTPVaries (ratio to dTTP)The fluorescently labeled nucleotide for incorporation. thermofisher.com
DNA Polymerase I/DNase I MixVariesEnzymes that create nicks and synthesize labeled DNA. jenabioscience.com
Nuclease-free WaterTo final volumeAdjusts the final reaction volume. thermofisher.com

Random Priming Methodologies for this compound Incorporation

Random priming is another highly efficient method for labeling DNA. This technique uses a mixture of short, random oligonucleotides, typically hexamers or nonamers (6 or 9 bases long), which can anneal to multiple sites on a denatured, single-stranded DNA template. upenn.edu The Klenow fragment of DNA polymerase I, which lacks 5'→3' exonuclease activity but retains its polymerase function, then extends these primers. thermofisher.comupenn.edu

During the extension process, Fluorescein-11-dUTP is incorporated into the newly synthesized DNA strands in place of dTTP. roche.comupenn.edu This method is particularly advantageous when the amount of template DNA is limited, as it can generate a high yield of labeled probe from nanogram quantities of starting material. upenn.edu The resulting probes consist of a population of labeled DNA fragments of varying lengths. thermofisher.com

EnzymeKey ActivityRole in Random Priming
Klenow Fragment5'→3' PolymeraseExtends the random primers, incorporating labeled nucleotides. thermofisher.com
3'→5' Exonuclease (in some versions)Proofreading activity (Exo+ versions). upenn.edu

Polymerase Chain Reaction (PCR) Based Labeling with this compound

The polymerase chain reaction (PCR) offers a powerful and specific method for generating fluorescently labeled DNA probes. jenabioscience.com In this approach, Fluorescein-11-dUTP is included in the PCR reaction mix along with the four standard dNTPs (dATP, dCTP, dGTP, and dTTP). sigmaaldrich.com During the amplification cycles, a thermostable DNA polymerase, such as Taq DNA polymerase, incorporates Fluorescein-11-dUTP into the newly synthesized DNA strands. roche.comsigmaaldrich.com

This method is superior to others when the starting template is scarce or when a specific segment of DNA needs to be amplified and labeled. jenabioscience.com The ratio of Fluorescein-11-dUTP to dTTP in the reaction mix is a critical parameter that must be optimized to achieve a balance between labeling efficiency and the yield of the PCR product. jenabioscience.comjenabioscience.com A typical substitution ratio is around 50% Fluorescein-12-dUTP to dTTP. jenabioscience.com The resulting fluorescently labeled PCR products are of a defined length, determined by the primer pair used, and are well-suited for applications like FISH and microarray analysis. jenabioscience.comjenabioscience.com

3'-End Tailing Techniques Utilizing this compound

3'-end tailing is a method for attaching one or more labeled nucleotides to the 3'-terminus of a DNA or oligonucleotide probe. This is accomplished using the enzyme Terminal deoxynucleotidyl Transferase (TdT). thermofisher.com TdT is a template-independent DNA polymerase, meaning it can add deoxynucleotides to the 3'-hydroxyl end of a DNA strand without needing a complementary template strand. thermofisher.comresearchgate.net

By including Fluorescein-11-dUTP in the reaction mixture, TdT can add a tail of fluorescently labeled nucleotides to the probe. roche.comnih.gov This method is particularly useful for labeling oligonucleotides and for applications where labeling at a specific end of the probe is desired. nih.gov The efficiency of the tailing reaction can depend on the nature of the 3'-end of the DNA (protruding ends are labeled more efficiently than blunt or recessed ends). thermofisher.com

In Situ Hybridization Techniques in Molecular Cytogenetics and Cell Biology

In situ hybridization (ISH) is a powerful technique that allows for the localization of specific nucleic acid sequences directly within morphologically preserved cells, tissues, or chromosomes. nih.gov The use of fluorescently labeled probes, such as those generated with Fluorescein-11-dUTP, is central to the modern iteration of this technique, known as Fluorescence In Situ Hybridization (FISH).

Fluorescence In Situ Hybridization (FISH) with this compound Labeled Probes

FISH is a cornerstone of cytogenetics and cell biology, used to identify the presence, location, and number of specific DNA sequences on chromosomes or in interphase nuclei. nih.govnih.gov The process involves several key steps: fixation of the biological sample, denaturation of the target DNA within the sample and the fluorescent probe, hybridization of the probe to its complementary sequence in the target, and visualization using a fluorescence microscope. youtube.comnih.govyoutube.com

Probes labeled with Fluorescein-11-dUTP are extensively used in FISH experiments. nih.gov After hybridization, the sites where the probe has bound to the target DNA will emit a bright green fluorescent signal when excited by the appropriate wavelength of light. fishersci.com This allows researchers to "paint" entire chromosomes or pinpoint the location of specific genes. youtube.com The high sensitivity and resolution of FISH make it invaluable for diagnosing chromosomal abnormalities, mapping genes, and studying the spatial organization of the genome. youtube.comnih.govnih.gov The combination of fluorescein-labeled probes with probes labeled with other fluorophores (e.g., rhodamine) enables multicolor FISH, allowing the simultaneous visualization of multiple targets. nih.govroche.com

StepDescription
Sample Preparation Cells or tissue sections are fixed to a microscope slide to preserve their morphology. youtube.com
Denaturation The chromosomal DNA in the sample and the double-stranded fluorescent probe are heated to separate them into single strands. youtube.comnih.gov
Hybridization The slide is cooled, allowing the fluorescently labeled probe to anneal specifically to its complementary target DNA sequence. youtube.comnih.gov
Washing Unbound and non-specifically bound probes are washed away to reduce background noise. youtube.com
Visualization The sample is viewed under a fluorescence microscope, and the locations of the bound probe are identified by their fluorescent signal. youtube.com

In Situ mRNA Detection Employing this compound

In situ hybridization (ISH) is a powerful technique used to localize specific nucleic acid sequences within the cellular and tissue context. nih.gov Non-radioactive ISH methods, which often utilize hapten-labeled or fluorescently labeled nucleotides, have become a staple for examining the spatial expression patterns of messenger RNA (mRNA). nih.gov Fluorescein-11-dUTP serves as a key substrate for the enzymatic synthesis of fluorescently labeled nucleic acid probes. These probes, which are complementary to the target mRNA sequence, can be generated through methods such as in vitro transcription or nick translation. nih.govjenabioscience.com

During in vitro transcription, RNA polymerases like SP6, T7, and T3 can incorporate fluorescein-labeled UTP analogs into a growing RNA strand, creating a fluorescently tagged antisense RNA probe. sigmaaldrich.com Similarly, DNA probes can be labeled with Fluorescein-11-dUTP. Once synthesized, these probes are hybridized to fixed cells or tissue sections. The fluorescent signal from the bound probes can then be visualized using fluorescence microscopy, revealing the subcellular location and relative abundance of the target mRNA. youtube.com This direct fluorescence approach offers a clear and high-resolution visualization of gene expression within the morphological context of the cell or tissue.

The use of fluorescein-labeled probes is advantageous for its relative simplicity and the ability to directly detect the signal without the need for secondary detection steps, although amplification methods can be employed to enhance sensitivity.

Strategies for Multi-color In Situ Hybridization Using this compound

A significant advantage of fluorescence in situ hybridization (FISH) is the ability to simultaneously detect multiple target sequences in a single sample. nih.govthermofisher.com This is achieved by using probes labeled with spectrally distinct fluorophores. Fluorescein-11-dUTP, with its green fluorescence, is often used in combination with other nucleotides conjugated to different colored dyes, such as rhodamine (red) or coumarin (B35378) (blue). nih.gov

For multi-color FISH, a cocktail of probes, each labeled with a different fluorophore and specific to a different mRNA target, is hybridized to the sample. springernature.com For instance, a study successfully performed triple-fluorescence in situ hybridization by combining fluoresceinated DNA with biotinylated and digoxigeninated DNA probes, which were then detected with different fluorescent reporters. nih.govnih.gov This allows for the simultaneous visualization of the expression patterns of multiple genes, providing insights into their co-localization and potential interactions within the cellular environment. manchester.ac.uk

The selection of fluorophores is critical to ensure minimal spectral overlap, allowing for the clear distinction of each signal. The combination of Fluorescein-11-dUTP with other fluorescently labeled nucleotides enables researchers to build a more comprehensive picture of the transcriptional landscape of cells and tissues.

Methodological Enhancements for Detection Sensitivity and Resolution in In Situ Hybridization

While direct detection of fluorescein-labeled probes is effective for moderately to highly abundant mRNAs, detecting low-abundance transcripts often requires signal amplification strategies to enhance sensitivity. nih.gov One widely used method is tyramide signal amplification (TSA). In this approach, the fluorescein-labeled probe is detected by an antibody conjugated to horseradish peroxidase (HRP). The HRP enzyme then catalyzes the deposition of a large number of fluorescently labeled tyramide molecules in the immediate vicinity of the probe, significantly amplifying the signal. thermofisher.com

Another approach to improve sensitivity and resolution involves the optimization of probe design and hybridization conditions. Using a series of short oligonucleotide probes that tile along the target mRNA, each labeled with a fluorophore like fluorescein (B123965), can increase the total fluorescence intensity and improve signal-to-noise ratios. nih.gov Additionally, methodological refinements such as the use of viscosity-increasing polymers like dextran (B179266) sulfate (B86663) during hybridization and the application of phenol (B47542) compounds to enhance peroxidase activity in TSA can dramatically increase signal intensity. nih.gov

High-resolution microscopy techniques, such as confocal microscopy, are often paired with these enhanced detection methods to achieve detailed three-dimensional visualization of mRNA distribution at the subcellular level. nih.gov These advancements allow for the detection and quantification of even single mRNA molecules, providing unprecedented detail in the study of gene expression.

Apoptosis Detection Assays in Cell Biology Research

Apoptosis, or programmed cell death, is a fundamental biological process characterized by distinct morphological and biochemical hallmarks, including the fragmentation of nuclear DNA. nih.govsigmaaldrich.com The detection of this DNA fragmentation is a key method for identifying and quantifying apoptotic cells in research settings.

Application in Cell Culture Systems for Apoptosis Quantification

In cell culture systems, the TUNEL assay employing Fluorescein-11-dUTP is a valuable tool for quantifying the effects of various stimuli on cell viability. Researchers can treat cultured cells with experimental compounds or subject them to specific conditions and then use the TUNEL assay to determine the percentage of apoptotic cells.

For analysis, the stained cells can be visualized directly by fluorescence microscopy, where apoptotic nuclei appear brightly fluorescent against a background of healthy, non-fluorescent cells. For a more quantitative analysis, flow cytometry is often employed. youtube.comnih.gov In a flow cytometer, a cell suspension is passed through a laser beam, and the fluorescence of individual cells is measured. This allows for the rapid and accurate quantification of the proportion of TUNEL-positive (apoptotic) cells within a large population.

Below is a table representing typical data that might be obtained from a TUNEL assay on a cancer cell line treated with a cytotoxic drug, analyzed by flow cytometry.

Treatment GroupPercentage of TUNEL-Positive Cells (Mean ± SD)
Vehicle Control2.5 ± 0.8%
Drug X (10 µM)35.2 ± 4.1%
Drug X (50 µM)78.6 ± 6.5%

This table is illustrative and does not represent data from a specific study.

Detection of Apoptotic Cells in Fixed Tissue Sections

The TUNEL assay is also highly applicable to the detection of apoptosis in fixed tissue sections, allowing for the study of programmed cell death within its native tissue architecture. canvaxbiotech.com This is crucial for understanding the role of apoptosis in development, tissue homeostasis, and various diseases. The assay can be performed on paraffin-embedded or cryopreserved tissue sections. nih.gov

The procedure involves deparaffinization and rehydration of the tissue sections, followed by permeabilization to allow the TdT enzyme and Fluorescein-11-dUTP to access the cell nuclei. After the labeling reaction, the sections are washed and can be counterstained with a nuclear dye like DAPI to visualize all cell nuclei. Apoptotic cells are then identified by their bright green fluorescence under a fluorescence microscope.

Methodological improvements, such as the use of microwave heating or specific fixatives, have been developed to enhance the sensitivity and reduce the background staining of the TUNEL assay in archival tissues. nih.govcanvaxbiotech.comroche.com These enhancements allow for the visualization of even early stages of apoptosis. canvaxbiotech.com

The following table summarizes findings from a hypothetical study investigating apoptosis in a specific tissue following an experimental intervention.

Tissue RegionExperimental ConditionNumber of TUNEL-Positive Cells per High-Power Field (Mean ± SD)
Region AControl5 ± 2
Region ATreatment Y48 ± 9
Region BControl8 ± 3
Region BTreatment Y15 ± 4

This table is illustrative and does not represent data from a specific study.

Flow Cytometric Analysis of this compound Labeled Apoptotic Cells

One of the hallmark features of late-stage apoptosis, or programmed cell death, is the fragmentation of genomic DNA by endogenous endonucleases. gbiosciences.com This process generates a large number of DNA strand breaks with free 3'-hydroxyl (3'-OH) termini. gbiosciences.com The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a widely used method designed to detect this specific feature. gbiosciences.com

In the TUNEL assay, the enzyme Terminal Deoxynucleotidyl Transferase (TdT) is used to catalyze the template-independent addition of labeled deoxynucleotides to the 3'-OH ends of these DNA fragments. gbiosciences.commdpi.com When Fluorescein-11-dUTP is included in the reaction, the fluorescein moiety is directly incorporated into the fragmented DNA of apoptotic cells. mdpi.com

These fluorescently labeled cells can then be quantitatively analyzed using flow cytometry. gbiosciences.commdpi.com As individual cells pass through the laser of a flow cytometer, the incorporated fluorescein emits a signal, allowing for the rapid identification and enumeration of apoptotic cells within a heterogeneous population. mdpi.combio-rad-antibodies.com This method is highly specific for late-stage apoptotic cells and can be combined with other fluorescent markers, such as propidium (B1200493) iodide for DNA content analysis or cell surface markers, to perform multi-parameter analysis of the apoptotic process. bio-rad-antibodies.com The TUNEL assay, whether using direct incorporation of fluorescein-dUTP or an indirect method with bromolated dUTP (Br-dUTP) and a fluorescein-labeled anti-BrdU antibody, is a powerful tool for studying cell death. mdpi.combohrium.com

Genomic and Transcriptomic Research Methodologies

cDNA Synthesis and Integrity Assessment with this compound

Fluorescein-11-dUTP serves as a substrate for reverse transcriptase, the enzyme that synthesizes complementary DNA (cDNA) from an RNA template. roche.com During the reverse transcription process, Fluorescein-11-dUTP can be incorporated into the newly synthesized cDNA strand in place of the natural deoxythymidine triphosphate (dTTP). jenabioscience.comjenabioscience.com This direct labeling method produces fluorescently tagged cDNA probes that can be used in a variety of downstream applications. jenabioscience.com

The efficiency of this enzymatic incorporation is critical for generating probes with sufficient signal for detection. The process involves annealing a primer (such as oligo(dT) or random hexamers) to the RNA template, followed by the extension phase where the reverse transcriptase adds deoxynucleotides, including the fluorescein-labeled dUTP. thermofisher.com The resulting labeled cDNA can be purified to remove unincorporated nucleotides, ensuring that the detected fluorescence is directly proportional to the amount of synthesized probe. thermofisher.com The integrity and yield of the labeled cDNA are crucial for the success of subsequent hybridization-based assays.

Microarray Technology for Gene Expression Profiling with this compound Labeled Probes

DNA microarrays are a high-throughput technology used to analyze the expression levels of thousands of genes simultaneously. nih.govresearchgate.net The fundamental principle involves hybridizing fluorescently labeled cDNA probes to a solid surface containing an ordered array of known DNA sequences (probes). losrios.edu The cDNA generated from a sample's messenger RNA (mRNA) population is labeled, often with fluorescent dyes like Cy3 and Cy5 for two-color comparative analysis. researchgate.net

Fluorescein-labeled probes also play a significant role in this field. nih.govbiotium.com In some applications, fluorescein-labeled cDNA serves as one of the probes in a multi-color array experiment. nih.gov A notable innovation is the development of a three-color microarray platform where the printed DNA probes on the array are themselves labeled with fluorescein. nih.govnih.gov This pre-labeling of the array allows for a quality control check of the microarray slide prior to hybridization, assessing parameters like spot morphology and DNA retention. nih.govnih.gov The experimental samples are then labeled with other dyes (e.g., Cy3 and Cy5) and hybridized to the fluorescein-labeled array. nih.gov This approach has been shown to improve the reliability of gene expression data by allowing researchers to select high-quality arrays before the hybridization step, thereby enhancing the reproducibility of the results. nih.govnih.gov

Microarray Quality Control Parameters Assessed by Pre-hybridization Fluorescein Labeling
ParameterDescriptionImpact on Data Quality
Array/Spot MorphologyUniformity and shape of the printed DNA spots.Irregular spots can lead to inaccurate fluorescence quantification.
DNA Deposition/RetentionAmount and consistency of probe DNA attached to the slide.Low or variable DNA retention results in weak and unreliable signals.
Background LevelsInherent fluorescence of the slide surface.High background reduces the signal-to-noise ratio, obscuring true signals.

Comparative Genomic Hybridization (CGH) Utilizing this compound Labeling

Comparative Genomic Hybridization (CGH) is a molecular cytogenetic technique used to detect variations in DNA copy number across the genome on a genome-wide scale. nih.govnyu.edu The method involves competitively hybridizing two differentially labeled genomic DNA samples—a "test" sample (e.g., from a tumor) and a "reference" sample (from normal tissue)—to a normal metaphase chromosome spread or, more recently, to a microarray (array CGH). nih.govnyu.edutandfonline.com

Direct labeling of the DNA with fluorochrome-conjugated nucleotides is a key step in this process. nih.gov Fluorescein-11-dUTP (or functionally similar fluorescein isothiocyanate-dUTP) is commonly used to label one of the genomic DNA samples (e.g., the test DNA), while the other sample is labeled with a different colored fluorophore. nih.gov The ratio of the two fluorescence intensities along the chromosomes or at each spot on an array indicates regions of DNA gain (amplification) or loss (deletion) in the test genome relative to the reference. nyu.edu

Research has shown that direct labeling with fluorescein-conjugated nucleotides can significantly improve the quality of CGH results, particularly when analyzing DNA from challenging sources like archival paraffin-embedded tissues. nih.gov Furthermore, studies have optimized labeling protocols to reduce hybridization artifacts that can occur in specific chromosomal regions. One such optimization involves using a mixture of fluorochrome-dCTP and fluorochrome-dUTP for labeling, which has been shown to significantly decrease the frequency of false positives in problematic areas. unlp.edu.ar

Reduction of CGH Artifacts Using a Fluorescein-dCTP/-dUTP Labeling Mixture
Chromosomal RegionArtifact Frequency (Fluorescein-dUTP only)Artifact Frequency (Fluorescein-dCTP/-dUTP Mix)
1p33-pter20%4%
16p11%2%
17p17%3%
Chromosome 1926%9%
Chromosome 2220%7%

Data adapted from a study on CGH optimization. unlp.edu.ar

Whole Genome Amplification (WGA) Labeling Strategies

Whole Genome Amplification (WGA) encompasses several methods used to amplify an entire genome from a minute amount of starting material, sometimes even a single cell. thermofisher.com Rolling Circle Amplification (RCA) is an isothermal WGA technique that uses a strand-displacing polymerase, like phi29 DNA polymerase, to generate long concatemeric copies of a circular DNA template. thermofisher.com

Directly incorporating fluorescently labeled nucleotides into the amplified product is an attractive strategy for detecting and quantifying the RCA product. nih.gov Fluorescein-11-dUTP can be used in these reactions; however, its incorporation efficiency and the effect on the polymerase activity must be considered. Research into RCA has explored the use of various modified dUTPs to balance the reaction yield with the degree of labeling. nih.gov A study investigating several fluorescently labeled dUTPs found that the properties of the attached fluorophore influenced the incorporation effectiveness by phi29 DNA polymerase. nih.gov While BDP-FL-dUTP (a fluorescein derivative) was studied, other dyes like sulfo-cyanine3-dUTP showed the highest incorporation effectiveness in that particular experiment, achieving 4-9 labels per 1000 nucleotides. nih.gov Such studies demonstrate the feasibility of using fluorescent dUTP analogs for direct labeling during WGA, though optimization is key. nih.govnih.gov

Modified dUTPs Investigated for Direct Labeling in Rolling Circle Amplification
Modified dUTPFluorophore Class
sulfo-cyanine3-dUTPCyanine (B1664457) Dye
sulfo-cyanine5-dUTPCyanine Dye
sulfo-cyanine5.5-dUTPCyanine Dye
BDP-FL-dUTPBODIPY (Fluorescein Derivative)
amino-11-dUTPAmine-modified (for secondary labeling)

Table based on dUTPs used in an RCA study. nih.gov

Advanced Imaging and Detection Methodologies in Biomedical Research

The covalent incorporation of Fluorescein-11-dUTP into DNA enables the use of advanced imaging techniques to visualize and locate specific nucleic acid sequences within cells and tissues. biotium.comnih.gov Fluorescence microscopy, including confocal and multiphoton microscopy, allows for high-resolution detection of the signals emitted by the fluorescein-labeled probes. nih.govmdpi.com

A primary application is Fluorescence In Situ Hybridization (FISH). jenabioscience.comjenabioscience.com In FISH, a fluorescein-labeled DNA probe is hybridized to its complementary sequence within fixed and permeabilized cells or tissue sections. jenabioscience.com Advanced microscopy can then be used to visualize the location of the probe, providing information on gene mapping, chromosome identification, and the spatial organization of the nucleus. nih.gov

These imaging techniques are also essential for analyzing the results of other labeling methods. For instance, after performing a TUNEL assay with fluorescein-dUTP to label apoptotic cells, fluorescence microscopy can reveal not only which cells are undergoing apoptosis but also their location within the tissue architecture, providing crucial spatial context that is not available from flow cytometry alone. gbiosciences.com The development of new imaging technologies that improve light sensitivity and reduce background noise continues to enhance the utility of fluorescently labeled probes in biomedical research. mdpi.com

Fluorescence Microscopy Techniques for Visualization of this compound Labeled Structures

Fluorescein-11-dUTP is extensively used as a substrate for the enzymatic labeling of DNA probes for applications such as Fluorescence in situ Hybridization (FISH). In FISH, these labeled probes bind to complementary sequences within chromosomes or cells, allowing for the visualization of specific genetic loci, entire chromosomes, or the identification of chromosomal abnormalities.

The process typically involves labeling a DNA probe through methods like nick translation or Polymerase Chain Reaction (PCR), where Fluorescein-11-dUTP is incorporated into the newly synthesized DNA strand. nbfgr.res.incancer.gov These fluorescently labeled probes are then hybridized to denatured target DNA within fixed cells or tissues. The visualization of the hybridized probes is achieved using fluorescence microscopy, where the fluorescein dye is excited by a light source (typically an argon laser at 488 nm), and its emission is detected at a longer wavelength (around 520 nm). researchgate.net

Quantitative digital imaging microscopy can be employed to measure the intensity of the fluorescence signal, which can provide information about the number of target sequences present. nih.gov The choice of fluorophore and the labeling density can impact the sensitivity of detection. For instance, in a comparative study, the strongest signals in FISH were achieved when the ratio of dTTP to fluorescein-dUTP during nick translation was 1:5. nih.gov

Another significant application of Fluorescein-11-dUTP in fluorescence microscopy is the TUNEL (TdT-mediated dUTP Nick End Labeling) assay, which is used to detect DNA fragmentation, a hallmark of apoptosis (programmed cell death). sigmaaldrich.comdovepress.com In this technique, the enzyme Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of fluorescein-labeled dUTP to the 3'-hydroxyl ends of DNA strand breaks. elabscience.com The resulting fluorescently labeled cells can be visualized and quantified using fluorescence microscopy, providing a spatial context for apoptosis within tissues. dovepress.com

Table 1: Spectral Properties of Fluorescein-12-dUTP
PropertyValueReference
Excitation Maximum (λexc)492 nm jenabioscience.com
Emission Maximum (λem)517 nm jenabioscience.com
Molar Extinction Coefficient (ε)83.0 L mmol-1 cm-1 jenabioscience.com

Note: Data for the closely related Fluorescein-12-dUTP is presented, which has nearly identical spectral properties to Fluorescein-11-dUTP.

Flow Cytometry for Quantitative Detection of this compound Labeled Nucleic Acids

Flow cytometry offers a high-throughput method for the quantitative analysis of cells labeled with Fluorescein-11-dUTP. A primary application in this area is the detection of apoptosis via the TUNEL assay. elabscience.commybiosource.com In this context, a population of cells is fixed, permeabilized, and then incubated with TdT and Fluorescein-11-dUTP. The TdT enzyme incorporates the fluorescent nucleotide into the DNA strand breaks of apoptotic cells. nih.gov

When the cell suspension is passed through a flow cytometer, the instrument's lasers excite the fluorescein dye, and the emitted fluorescence is detected and quantified for each individual cell. This allows for the rapid determination of the percentage of apoptotic cells within a large population. nih.gov A study comparing different labeled dUTPs for detecting DNA strand breaks in apoptotic cells found that direct labeling with fluorescein-dUTP was a simple method, although indirect methods using biotinylated or digoxigenin-conjugated dUTP followed by a fluorescent secondary reagent could offer higher sensitivity.

The quantitative nature of flow cytometry allows for the creation of histograms and scatter plots that can distinguish between apoptotic and non-apoptotic cell populations based on their fluorescence intensity. nih.gov Furthermore, it is possible to perform multi-parameter analysis by co-staining with other fluorescent markers, such as antibodies against cell surface proteins, to identify the phenotype of the apoptotic cells. nih.gov

Table 2: Comparison of Direct and Indirect DNA Strand Break Labeling in Apoptosis Detection by Flow Cytometry
Labeling MethodPrincipleRelative SensitivityReference
Direct (Fluorescein-dUTP) TdT incorporates fluorescein-labeled dUTP directly into DNA breaks.Base
Indirect (Biotin-dUTP) TdT incorporates biotinylated dUTP, which is then detected by fluorescently labeled avidin/streptavidin.Higher
Indirect (Digoxigenin-dUTP) TdT incorporates digoxigenin-labeled dUTP, which is then detected by a fluorescently labeled anti-digoxigenin antibody.Higher

Enzyme-Linked Immunosorbent Assay (ELISA) Based Detection of this compound Labeled Probes

Fluorescein-11-dUTP can be utilized in the preparation of labeled probes for detection in an Enzyme-Linked Immunosorbent Assay (ELISA) format. This application allows for the quantitative detection of specific DNA or RNA sequences. In this method, a DNA probe is labeled with Fluorescein-11-dUTP through enzymatic reactions like PCR or nick translation.

The labeled probe is then used in a hybridization assay, for instance, by binding to a target nucleic acid that has been immobilized on a solid support, such as a microplate well. After the hybridization step and subsequent washing to remove unbound probe, the fluorescein tag is detected using an antibody that specifically recognizes fluorescein. sigmaaldrich.com

Typically, this anti-fluorescein antibody is conjugated to an enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP). sigmaaldrich.com The addition of a chromogenic or chemiluminescent substrate for the enzyme results in a measurable signal that is proportional to the amount of bound probe, and therefore, to the amount of target nucleic acid. nih.gov This ELISA-based detection method provides a sensitive and quantitative alternative to radiolabeling for the detection of nucleic acids.

Coincident Fluorescence Burst Analysis in Bioengineered Nanovesicle Studies

A highly specialized application of fluorescently labeled dUTPs is in the field of single-molecule biophysics, specifically in coincident fluorescence burst analysis. A notable study utilized a dual-color coincident fluorescence burst (DC-CFB) methodology to quantitatively study the loading of dUTP molecules into bioengineered exosome-mimetic nanovesicles. biorxiv.org

In this research, the nanovesicles were labeled with a red-fluorescent dye, while the dUTP cargo was fluorescently labeled with a green dye. The sample, containing a heterogeneous population of these nanovesicles, was then analyzed by passing it through the focal volume of a dual-color confocal fluorescence microscope. biorxiv.org

As individual nanovesicles and free dUTP molecules traversed the laser spot, they emitted bursts of fluorescence. The DC-CFB analysis software identified bursts from the vesicles (red channel) and the dUTP (green channel) and then analyzed their temporal coincidence. A coincident burst in both the red and green channels indicated a dUTP-loaded nanovesicle. biorxiv.org This powerful technique allowed the researchers to determine, on a vesicle-by-vesicle basis, the efficiency of dUTP loading, the size of the vesicles that were most efficiently loaded, and the average number of dUTP molecules per nanovesicle.

Applications in Rolling Circle Amplification (RCA) Product Detection

Rolling Circle Amplification (RCA) is an isothermal enzymatic process that can amplify a circular DNA template by orders of magnitude, generating a long, single-stranded DNA molecule composed of tandem repeats of the complementary sequence. Fluorescein-11-dUTP can be directly incorporated into the growing RCA product to enable its detection. nih.gov

During the RCA reaction, a DNA polymerase, such as Phi29 DNA polymerase, extends a primer hybridized to the circular template. By including Fluorescein-11-dUTP in the nucleotide mix, the polymerase incorporates the fluorescent analog into the newly synthesized strand. nih.gov This results in a long DNA molecule that is intensely fluorescent, allowing for easy visualization and quantification.

Methodological Advancements and Technical Considerations for Fluorescein 11 Deoxyuridine Triphosphate

Development of Non-Radioactive Nucleic Acid Labeling Paradigms

The advent of non-radioactive nucleic acid labeling techniques marked a significant paradigm shift in molecular biology, offering safer and more stable alternatives to traditional radioisotope methods. Fluorescein-11-deoxyuridine triphosphate (Fluorescein-11-dUTP) has been a central component in this transition, enabling the direct visualization of DNA and RNA sequences in a variety of applications.

Historically, nucleic acid probes were predominantly labeled with radioactive isotopes such as ³²P. While effective, these methods posed significant safety risks, including exposure to radiation and hazardous waste disposal challenges. nih.gov The development of non-radioactive alternatives, such as those employing haptens like biotin (B1667282) and digoxigenin (B1670575), or directly incorporating fluorescent molecules, revolutionized molecular diagnostics and research. jove.comtocris.com Fluorescent labeling, in particular, offers the advantage of direct detection without the need for secondary enzymatic reactions, although such amplification steps can be incorporated to enhance sensitivity.

Fluorescein-11-dUTP is a modified deoxyuridine triphosphate where a fluorescein (B123965) molecule is attached to the C-5 position of the uracil (B121893) base via an 11-atom spacer arm. This linker is crucial as it minimizes steric hindrance between the bulky dye and the DNA polymerase, ensuring efficient incorporation into a newly synthesized DNA strand. nih.gov This enzymatic incorporation can be achieved through various standard molecular biology techniques:

Nick Translation: DNA Polymerase I is used to incorporate Fluorescein-11-dUTP into a DNA probe by creating single-strand breaks ("nicks") in the DNA backbone, which are then repaired using a mixture of nucleotides including the fluorescently labeled one. jove.comyoutube.com

Random Primed Labeling: Short random primers are annealed to a denatured DNA template and extended by a DNA polymerase, such as the Klenow fragment, in the presence of Fluorescein-11-dUTP. biotium.com

Polymerase Chain Reaction (PCR): Fluorescein-11-dUTP can be used in place of a portion of the dTTP in a PCR reaction to generate fluorescently labeled amplicons. nih.govbiotium.com

3'-End Labeling: Terminal deoxynucleotidyl transferase (TdT) can add Fluorescein-11-dUTP to the 3' end of a DNA fragment. roche.com

The resulting fluorescein-labeled probes are highly specific and can be used in numerous hybridization-based assays, most notably in Fluorescence in situ Hybridization (FISH). jacksonimmuno.comfusionbiolabs.com This technique allows for the localization of specific DNA sequences within the context of morphologically preserved chromosomes, cells, and tissues. jacksonimmuno.comidtdna.com The direct fluorescence of the probe enables visualization with a fluorescence microscope, providing high-resolution data on the spatial organization of genetic material. jacksonimmuno.com The stability of these non-radioactive probes is a significant advantage, allowing for longer shelf-life and more consistent experimental results compared to their radioactive counterparts. nih.gov

Strategies for Signal Amplification and Background Reduction in this compound Based Assays

While direct fluorescence from Fluorescein-11-dUTP labeled probes is sufficient for detecting abundant targets, the visualization of low-copy nucleic acid sequences often requires signal amplification. Concurrently, minimizing non-specific background signals is critical to ensure a high signal-to-noise ratio and accurate interpretation of results.

Signal Amplification Strategies:

Two primary strategies are employed to enhance the signal from fluorescein-labeled probes:

Antibody-Based Amplification: This method involves the use of a primary antibody that specifically recognizes and binds to the fluorescein molecule. A secondary antibody, conjugated to a fluorophore or an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP), is then used to detect the primary antibody. This layered approach can significantly amplify the signal. jacksonimmuno.comjacksonimmuno.com Using an unconjugated anti-fluorescein antibody followed by a fluorescently labeled anti-immunoglobulin secondary antibody provides a common route for amplification. jacksonimmuno.com

Tyramide Signal Amplification (TSA): Also known as Catalyzed Reporter Deposition (CARD), TSA is a powerful technique that can increase detection sensitivity by up to 100-fold. biotium.combiotium.com The workflow involves a standard FISH procedure, followed by binding of an anti-fluorescein antibody conjugated to HRP. In the presence of hydrogen peroxide, the HRP enzyme catalyzes the conversion of a fluorescently labeled tyramide substrate into a highly reactive radical. This radical then covalently binds to tyrosine residues on proteins in the immediate vicinity of the probe hybridization site, leading to a high-density deposition of fluorophores and a dramatically amplified signal. tocris.combiotium.comtocris.com

Interactive Data Table: Comparison of Signal Amplification Methods

Method Principle Amplification Level Key Reagents Advantages
Direct Detection Inherent fluorescence of the incorporated fluorescein dye. Low Fluorescein-11-dUTP Simple, fast, no secondary detection steps.
Antibody-Based An anti-fluorescein primary antibody is detected by a labeled secondary antibody. Medium to High Anti-fluorescein antibody, labeled secondary antibody. Versatile, allows for different reporter molecules. jacksonimmuno.com

| Tyramide Signal Amplification (TSA) | HRP-conjugated antibody catalyzes the deposition of fluorescent tyramide molecules. | Very High (up to 100x) | Anti-fluorescein-HRP, fluorescent tyramide. | Exceptional sensitivity for low-abundance targets. biotium.combiotium.com |

Background Reduction Strategies:

High background can obscure specific signals and lead to false-positive results. Several factors can contribute to background noise, including non-specific probe binding and cellular autofluorescence. researchgate.netthermofisher.com The following are key considerations for reducing background:

Proper Fixation and Permeabilization: Ensuring tissues or cells are adequately fixed and permeabilized is crucial. Inadequate fixation can lead to poor morphology and non-specific probe trapping, while over-permeabilization can damage cellular structures. researchgate.net

Hybridization and Wash Conditions: Optimizing the stringency of hybridization and post-hybridization washes is critical. This includes adjusting temperature, salt concentration (e.g., SSC buffer), and pH to favor specific probe-target binding over non-specific interactions. histobiolab.com

Blocking Agents: Using blocking agents, such as BSA or proprietary blocking solutions, in the hybridization buffer can help to saturate non-specific binding sites on the slide and tissue. jacksonimmuno.comnih.gov

Probe Design: Probes containing repetitive sequences that are common elsewhere in the genome can cause significant off-target hybridization and background. nih.gov

Ethanol (B145695) Washes: Rinsing slides in a series of ethanol washes after the post-hybridization washes can help to dehydrate the sample and reduce background fluorescence. histobiolab.com

Multiplexing Fluorescent Labels and Integration with Other Reporter Systems

A significant advantage of fluorescence-based detection is the ability to simultaneously visualize multiple targets within a single sample, a technique known as multiplexing. Fluorescein-11-dUTP, with its distinct green fluorescence, is a foundational component of many multiplex assays, often used in combination with other fluorophores and detection modalities.

Multiplexing Fluorescent Labels:

Multiplex FISH allows for the concurrent analysis of several DNA or RNA sequences. This is achieved by labeling different probes with spectrally distinct fluorophores. thermofisher.com For example, a probe labeled with Fluorescein-11-dUTP (green emission) can be combined with probes labeled with red (e.g., Texas Red or Cy3) and blue (e.g., AMCA) fluorophores. roche.comthermofisher.com Each probe binds to its specific target, and the different colors can be resolved using appropriate filter sets on a fluorescence microscope. This approach is invaluable for:

Gene Mapping: Determining the relative positions of different genes on a chromosome.

Karyotyping: Identifying chromosomal aneuploidies and translocations by "painting" entire chromosomes or specific regions with different colors. youtube.com

Co-localization Studies: Investigating whether different RNA transcripts are expressed in the same cell or subcellular compartment. nih.govnih.gov

The development of combinatorial labeling strategies, where probes are labeled with a combination of two or more fluorophores, has further expanded the multiplexing capacity, allowing for the simultaneous detection of a large number of targets. nih.gov

Integration with Other Reporter Systems:

The utility of Fluorescein-11-dUTP extends beyond purely fluorescence-based assays. It can be integrated with other molecular detection techniques, most notably immunohistochemistry (IHC), to provide a more comprehensive understanding of biological processes.

Combined FISH and Immunohistochemistry (IHC):

This powerful combination allows for the simultaneous detection of specific nucleic acid sequences (via FISH) and proteins (via IHC) within the same tissue section. jove.comnih.gov This is particularly useful for:

Correlating mRNA expression with the localization of its corresponding protein.

Identifying the specific cell types (marked by protein-specific antibodies) that are expressing a particular gene. nih.gov

Characterizing the neurochemical signature of neurons by detecting specific mRNAs and proteins concurrently. nih.gov

A typical combined protocol involves performing the FISH procedure first, often with a heat-based antigen retrieval step, followed by the IHC protocol. researchgate.netnih.gov Care must be taken, as some steps in the FISH protocol, such as protease treatments used to increase probe accessibility, can potentially degrade the protein epitope targeted by the antibody. nih.gov Therefore, empirical optimization for each specific combination of probe and antibody is often necessary. The detection systems can be entirely fluorescent (fluorescent IHC) or a combination of fluorescent FISH and chromogenic (enzyme-based) IHC. nih.gov

Interactive Data Table: Applications of Multiplexing and Integrated Systems

Technique Description Key Application Example
Multiplex FISH Simultaneous use of multiple probes, each labeled with a spectrally distinct fluorophore. thermofisher.com Comparative gene mapping, detection of chromosomal abnormalities. Using Fluorescein (green), Cy3 (red), and AMCA (blue) labeled probes to identify three different chromosomes. roche.com
Combined FISH/IHC Detection of mRNA (FISH) and protein (IHC) on the same tissue section. nih.govnih.gov Correlating gene expression with protein localization in specific cell types. Identifying C1q mRNA in microglia (a specific cell type) in the brain using a Fluorescein-labeled probe and a cell-type-specific antibody. nih.gov

| Co-localization Analysis | Quantifying the spatial overlap between different fluorescent signals. nih.govyoutube.com | Determining if two molecules are present in the same cellular structure. | Using Pearson's correlation coefficient to measure the degree of overlap between two different fluorescently labeled probes. acs.org |

Future Directions and Emerging Research Avenues for Fluorescein 11 Deoxyuridine Triphosphate

Integration with Single-Molecule and High-Throughput Methodologies for Genomic Analysis

Fluorescein-labeled nucleotides are integral to many high-throughput genomic analysis techniques, particularly those based on sequencing-by-synthesis (SBS). nih.govnih.gov

In platforms like Illumina sequencing, DNA fragments are amplified into clusters on a flow cell. nih.gov The sequencing process occurs in cycles, where each cycle involves the incorporation of fluorescently labeled nucleotides that also act as reversible terminators. nih.govyoutube.com After a nucleotide, such as a fluorescein-labeled dUTP analog, is incorporated by a DNA polymerase, the synthesis is paused. nih.gov A laser excites the fluorophore, and the emitted light is captured to identify the base. youtube.com Following imaging, the fluorescent dye and the 3'-OH blocking group are chemically cleaved, allowing the next cycle of incorporation to begin. youtube.com This method allows for the parallel sequencing of millions of DNA fragments. nih.gov

The principles are also applicable to single-molecule sequencing technologies. In some systems, a DNA polymerase is immobilized at the bottom of a tiny well, known as a zero-mode waveguide (ZMW). youtube.com As the polymerase synthesizes a complementary DNA strand in real-time, fluorescently labeled nucleotides diffuse into the well. youtube.com When the correct nucleotide is captured and held by the polymerase during incorporation, it generates a detectable burst of fluorescence. youtube.com This allows for the direct observation of DNA synthesis on a single molecule.

Table 1: Comparison of Sequencing Technologies Utilizing Fluorescent Nucleotides

Feature High-Throughput Sequencing (e.g., Illumina) Single-Molecule Real-Time (SMRT) Sequencing
Principle Sequencing-by-Synthesis (SBS) with reversible terminators. nih.govyoutube.com Real-time observation of polymerase activity. youtube.comyoutube.com
DNA Input Amplified DNA clusters. nih.gov Single DNA molecule. youtube.com
Detection Cyclic imaging of incorporated fluorescent nucleotides. youtube.com Continuous detection of fluorescence bursts during incorporation. youtube.com

| Key Feature | Massive parallelization. nih.gov | Long read lengths. youtube.com |

Exploration of Novel Enzymatic Labeling Systems and Their Efficiencies

The efficiency with which a modified nucleotide like Fluorescein-11-dUTP is incorporated into a growing DNA strand is highly dependent on the DNA polymerase used. researchgate.netmdpi.com The bulky fluorescein (B123965) dye attached to the base can present a steric challenge to the enzyme's active site. nih.govmdpi.com Consequently, different polymerases exhibit widely varying tolerances and efficiencies for these substrates.

Research has shown that Family A polymerases, like Taq polymerase, are generally more efficient at incorporating dUTP analogs than Family B polymerases, such as Pfu and Vent. researchgate.netmdpi.com For example, studies comparing the utilization of dUTP relative to the natural TTP have quantified these differences.

Table 2: Relative Efficiency of dUTP Utilization by Various DNA Polymerases

DNA Polymerase Family Relative Efficiency (%)*
Neq DNA polymerase A 74.9 researchgate.net
Taq DNA polymerase A 71.3 researchgate.net
Vent DNA polymerase B 15.1 researchgate.net
KOD DNA polymerase B 12.3 researchgate.net
Pfu DNA polymerase B 9.4 researchgate.net

*Efficiency is presented as the percentage of incorporated radioactivity from [³H]dUTP compared to [³H]TTP. Data sourced from researchgate.net.

The development of novel enzymatic systems is a key area of research. This includes screening for new polymerases with higher tolerance for bulky adducts and engineering existing polymerases to improve their incorporation efficiency. nih.gov The goal is to create nucleotide/enzyme pairs that work together seamlessly for various applications, from PCR-based labeling to advanced sequencing. nih.govnih.govroche.com The optimization of this enzymatic step is critical, as higher incorporation efficiency leads to stronger signals and more reliable results in downstream applications like FISH and microarrays. jenabioscience.comjenabioscience.com

Advanced Imaging Applications for Tracking Dynamic Biological Processes with Fluorescein-11-deoxyuridine Triphosphate

Fluorescein-labeled nucleotides are powerful tools for visualizing nucleic acids, enabling a shift from static snapshots in fixed cells to the real-time tracking of dynamic processes in living cells. tandfonline.commdpi.com By introducing Fluorescein-11-dUTP into cells, researchers can directly observe DNA synthesis and other related activities as they happen. uochb.czuochb.cz

One of the major challenges in live-cell imaging is distinguishing the signal from incorporated nucleotides from the background fluorescence of the abundant, unincorporated nucleotides in the cell. uochb.cz Advanced microscopy techniques are being developed to overcome this. Fluorescence Lifetime Imaging Microscopy (FLIM) is a particularly powerful approach. mdpi.comnih.gov This method measures the time a fluorophore stays in its excited state before emitting a photon. The fluorescence lifetime of a dye can change based on its local environment. Researchers have demonstrated that the fluorescence lifetime of a modified nucleotide is significantly different when it is incorporated into a DNA strand compared to when it is freely diffusing or non-specifically intercalated. uochb.cz By monitoring these changes in lifetime, scientists can specifically image nascent DNA synthesis in real time, effectively filtering out the background noise. uochb.cz

These imaging applications provide unprecedented insights into:

DNA Replication Dynamics: Tracking the location and timing of DNA synthesis within the nucleus. youtube.comyoutube.com

Genome Organization: Visualizing the three-dimensional structure of chromatin and its changes during the cell cycle. uochb.cz

DNA Repair: Observing the recruitment of repair machinery to sites of DNA damage and the subsequent synthesis of new DNA.

The ability to visualize these fundamental processes at the molecular level within a living cell is crucial for advancing our understanding of everything from normal cell division to the progression of diseases like cancer. researchoutreach.org

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